molecular formula C16H19N3O4 B2450822 4-(3,5-Dioxomorpholin-4-yl)-N-phenylpiperidine-1-carboxamide CAS No. 2320885-11-6

4-(3,5-Dioxomorpholin-4-yl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2450822
CAS No.: 2320885-11-6
M. Wt: 317.345
InChI Key: YJHJSUUIJRFTIN-UHFFFAOYSA-N
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Description

4-(3,5-Dioxomorpholin-4-yl)-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a morpholine ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dioxomorpholin-4-yl)-N-phenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the piperidine ring and the phenyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This method allows for better control over reaction parameters and can lead to more efficient and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dioxomorpholin-4-yl)-N-phenylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives of the original compound.

Scientific Research Applications

4-(3,5-Dioxomorpholin-4-yl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Dioxomorpholin-4-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dioxomorpholin-4-yl)-propionic acid
  • (4S)-4-{[(5-amino-6-oxo-2-thiophen-2-ylpyrimidin-1(6H)-yl)acetyl]amino}-2,2-difluoro-5-methyl-N-(2-morpholin-4-ylethyl)-3-oxohexanamide

Uniqueness

4-(3,5-Dioxomorpholin-4-yl)-N-phenylpiperidine-1-carboxamide is unique due to its specific combination of a morpholine ring, a piperidine ring, and a phenyl group This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

4-(3,5-dioxomorpholin-4-yl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-14-10-23-11-15(21)19(14)13-6-8-18(9-7-13)16(22)17-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHJSUUIJRFTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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